8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
“8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of sulfonyl, chlorophenyl, and methylsulfanyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” typically involves multi-step organic reactions. The starting materials might include tert-butylbenzenesulfonyl chloride, 4-chlorophenylamine, and methylthiol. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield methylsulfoxide or methylsulfone derivatives.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.
Medicine: Investigating its pharmacological properties or as a lead compound for drug development.
Industry: Possible applications in materials science or as a specialty chemical in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Tert-butylbenzenesulfonyl)-2-(4-fluorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 8-(4-Tert-butylbenzenesulfonyl)-2-(4-bromophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
The uniqueness of “8-(4-Tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2S2/c1-23(2,3)18-7-11-20(12-8-18)32(29,30)28-15-13-24(14-16-28)26-21(22(27-24)31-4)17-5-9-19(25)10-6-17/h5-12H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRKXZAKOXFFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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